![molecular formula C16H9BrN2 B12617011 3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile CAS No. 919293-24-6](/img/structure/B12617011.png)
3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile is a chemical compound with the molecular formula C18H10BrN. It is known for its unique structure, which includes a brominated benzo[h]isoquinoline moiety linked to a propenenitrile group.
Vorbereitungsmethoden
The synthesis of 3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dichloromethane or toluene, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Analyse Chemischer Reaktionen
3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile can be compared with other similar compounds, such as:
9-Bromobenzo[h]isoquinoline: Lacks the propenenitrile group, making it less versatile in certain synthetic applications.
3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and properties.
3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enamide:
Eigenschaften
CAS-Nummer |
919293-24-6 |
|---|---|
Molekularformel |
C16H9BrN2 |
Molekulargewicht |
309.16 g/mol |
IUPAC-Name |
3-(9-bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile |
InChI |
InChI=1S/C16H9BrN2/c17-13-3-4-14-11(2-1-6-18)8-12-5-7-19-10-16(12)15(14)9-13/h1-5,7-10H |
InChI-Schlüssel |
MVRDTLVVRPXEEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C3C=CN=CC3=C2C=C1Br)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


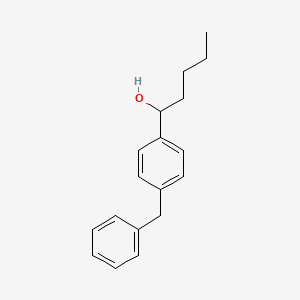

![1-[2-(Benzenesulfinyl)ethenyl]naphthalene](/img/structure/B12616954.png)
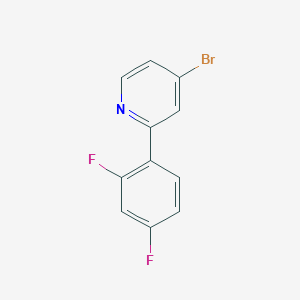
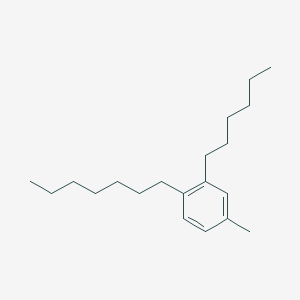
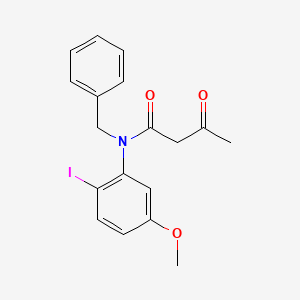
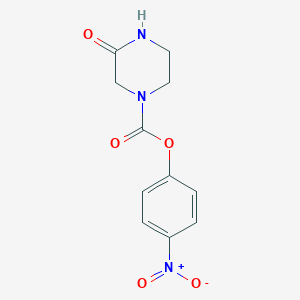
![4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616967.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616969.png)
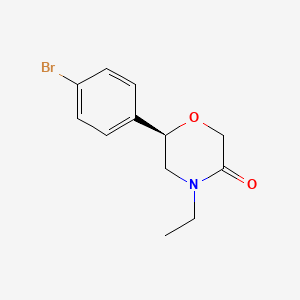
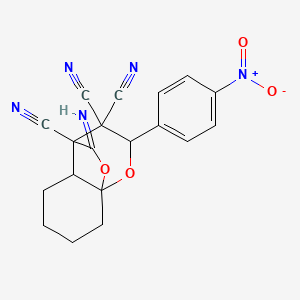
![(5R)-5-[(2-Methoxyanilino)(phenyl)methyl]furan-2(5H)-one](/img/structure/B12616986.png)
![2-[(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenol](/img/structure/B12616990.png)
![[3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B12616991.png)
